3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a pyridinyl group, and a carboxamide group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzene as a starting material.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using pyridine-4-boronic acid as a reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the pyridinyl group.
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide: Pyridinyl group attached at a different position.
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-yl)-1,2-thiazole-4-carboxamide: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-yl)-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H11Cl2N3O2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-4-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-13(16(22)20-10-5-7-19-8-6-10)15(21-23-9)14-11(17)3-2-4-12(14)18/h2-8H,1H3,(H,19,20,22) |
InChI Key |
IAXJMADAYCLYBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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